p-Hydroxybenzalacetone p-Hydroxybenzalacetone (3E)-4-(4-Hydroxyphenyl)but-3-en-2-one, also known as 4-hydroxycinnamoyl methane or p-hydroxybenzalacetone, belongs to the class of organic compounds known as hydroxycinnamic acids and derivatives. Hydroxycinnamic acids and derivatives are compounds containing an cinnamic acid (or a derivative thereof) where the benzene ring is hydroxylated (3E)-4-(4-Hydroxyphenyl)but-3-en-2-one is considered to be a practically insoluble (in water) and relatively neutral molecule.
P-hydroxyphenylbut-3-ene-2-one is an enone in which a 4-hydroxyphenyl group is attached to the beta-carbon atom of but-3-en-2-one. It is a member of phenols and an enone.
Brand Name: Vulcanchem
CAS No.: 3160-35-8
VCID: VC20866783
InChI: InChI=1S/C10H10O2/c1-8(11)2-3-9-4-6-10(12)7-5-9/h2-7,12H,1H3/b3-2+
SMILES: CC(=O)C=CC1=CC=C(C=C1)O
Molecular Formula: C10H10O2
Molecular Weight: 162.18 g/mol

p-Hydroxybenzalacetone

CAS No.: 3160-35-8

Cat. No.: VC20866783

Molecular Formula: C10H10O2

Molecular Weight: 162.18 g/mol

* For research use only. Not for human or veterinary use.

p-Hydroxybenzalacetone - 3160-35-8

Specification

Description (3E)-4-(4-Hydroxyphenyl)but-3-en-2-one, also known as 4-hydroxycinnamoyl methane or p-hydroxybenzalacetone, belongs to the class of organic compounds known as hydroxycinnamic acids and derivatives. Hydroxycinnamic acids and derivatives are compounds containing an cinnamic acid (or a derivative thereof) where the benzene ring is hydroxylated (3E)-4-(4-Hydroxyphenyl)but-3-en-2-one is considered to be a practically insoluble (in water) and relatively neutral molecule.
P-hydroxyphenylbut-3-ene-2-one is an enone in which a 4-hydroxyphenyl group is attached to the beta-carbon atom of but-3-en-2-one. It is a member of phenols and an enone.
CAS No. 3160-35-8
Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
IUPAC Name (E)-4-(4-hydroxyphenyl)but-3-en-2-one
Standard InChI InChI=1S/C10H10O2/c1-8(11)2-3-9-4-6-10(12)7-5-9/h2-7,12H,1H3/b3-2+
Standard InChI Key OCNIKEFATSKIBE-NSCUHMNNSA-N
Isomeric SMILES CC(=O)/C=C/C1=CC=C(C=C1)O
SMILES CC(=O)C=CC1=CC=C(C=C1)O
Canonical SMILES CC(=O)C=CC1=CC=C(C=C1)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator